molecular formula C8H13N3 B1428824 [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1282221-77-5

[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1428824
CAS No.: 1282221-77-5
M. Wt: 151.21 g/mol
InChI Key: POWWQFFCQPNZHM-UHFFFAOYSA-N
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Description

[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cobalt(II) Complexes for Polymerization

A study by Choi et al. (2015) explored the synthesis of cobalt(II) chloride complexes with various N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including derivatives that closely resemble the structure of interest. These complexes demonstrated significant activity in polymerizing methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This suggests potential applications in the field of material science and polymer chemistry (Choi et al., 2015).

Synthesis of Novel Compounds

Becerra et al. (2021) reported the ambient-temperature synthesis of a novel compound through a condensation reaction involving a structure similar to the one , showcasing the versatility of pyrazolyl derivatives in organic synthesis. This method yields compounds that could be of interest for further functionalization or as intermediates in the development of new materials or bioactive molecules (Becerra et al., 2021).

Antimicrobial and Anticancer Agents

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives synthesized by Kumar et al. (2013) showed promising in vitro inhibitory activities against acetylcholinesterase and monoamine oxidase, with implications for Alzheimer's disease treatment. This underscores the potential of pyrazolyl derivatives in developing new therapeutic agents (Kumar et al., 2013).

Highly Regioselective Synthesis

Alizadeh et al. (2015) developed a regioselective synthesis method for 1H-pyrazol-5-yl derivatives, demonstrating the chemical versatility of pyrazolyl compounds in creating highly specific structures, which could be foundational in designing molecules with desired properties for various applications (Alizadeh et al., 2015).

Schiff Bases for Anticonvulsant Activity

Pandey and Srivastava (2011) synthesized a series of Schiff bases showing significant anticonvulsant activity, highlighting the potential of pyrazolyl derivatives in medicinal chemistry for developing new neurological disorder treatments (Pandey & Srivastava, 2011).

Properties

IUPAC Name

[1-(cyclopropylmethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-3-8-4-10-11(6-8)5-7-1-2-7/h4,6-7H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWWQFFCQPNZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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